5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide

Description

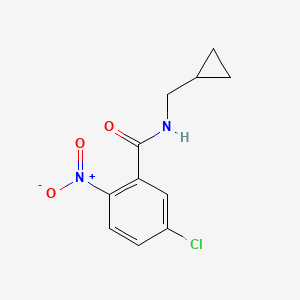

5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide is a benzamide derivative characterized by:

- A chlorine substituent at the 5-position of the benzene ring.

- A nitro group at the 2-position.

- A cyclopropylmethyl group attached to the amide nitrogen.

This structure combines electron-withdrawing groups (Cl, NO₂) with a sterically demanding cyclopropane ring, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C11H11ClN2O3 |

|---|---|

Molecular Weight |

254.67 g/mol |

IUPAC Name |

5-chloro-N-(cyclopropylmethyl)-2-nitrobenzamide |

InChI |

InChI=1S/C11H11ClN2O3/c12-8-3-4-10(14(16)17)9(5-8)11(15)13-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,15) |

InChI Key |

GKBVCAGIKZQEIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 5-chlorobenzamide to introduce the nitro group. This is followed by the alkylation of the amide nitrogen with cyclopropylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 5-Chloro-N-(cyclopropylmethyl)-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

a) 5-Chloro-N-(5-chloropyridin-2-yl)-2-nitrobenzamide (Compound 25, )

- Structure : Replaces the cyclopropylmethyl group with a 5-chloropyridin-2-yl moiety.

- Synthesis: Prepared via amide coupling of 5-chloro-2-nitrobenzoic acid with 2-amino-5-chloropyridine, yielding 750 mg (71% yield) with UV monitoring .

b) 5-Chloro-N,N-dimethyl-2-nitrobenzamide ()

- Structure : Features dimethylamine instead of cyclopropylmethyl.

- However, the absence of a cyclopropane ring may lower metabolic stability .

c) N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide ()

Variations in the Benzene Ring Substituents

a) Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, –5)

- Structure : Replaces the nitro group with a hydroxy group and adds a 2-chloro-4-nitrophenyl substituent.

- Applications : A WHO-recommended molluscicide, highlighting the importance of nitro and chloro groups in bioactive benzamides .

b) 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide ()

Heterocyclic and Complex Substituents

a) 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ()

- Structure : Incorporates a thiazole ring with a methoxy-methylphenyl group.

- Implications : The thiazole moiety may enhance binding to biological targets, as seen in kinase inhibitors or antimicrobial agents .

b) NBI 27914 hydrochloride ()

- Structure : Shares the cyclopropylmethyl group but uses a pyrimidinediamine core.

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (NO₂, Cl) enhance stability but may reduce solubility. Cyclopropylmethyl groups improve metabolic resistance compared to simple alkyl chains .

Synthetic Feasibility : Amide coupling (e.g., using SOCl₂/THF, ) is a viable route for analogs, though steric hindrance from cyclopropylmethyl may require optimized conditions .

Q & A

Q. How can AI-driven platforms optimize reaction scale-up for this compound?

- Methodological Answer : Integrate COMSOL Multiphysics for fluid dynamics modeling in batch reactors. AI algorithms (e.g., Bayesian optimization) predict optimal parameters (mixing speed, cooling rates) to minimize byproducts. Validate with in-line PAT tools (e.g., FTIR probes) for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.